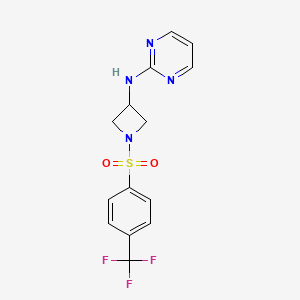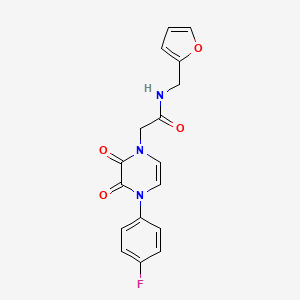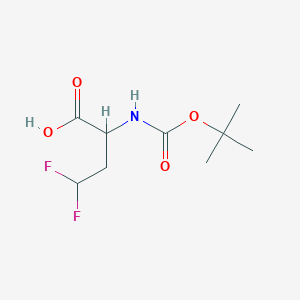![molecular formula C18H17ClN4O4S2 B2460835 2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide CAS No. 307507-64-8](/img/structure/B2460835.png)
2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide” is a sulfonamide derivative . It has a molecular formula of C18H17ClN4O4S2, an average mass of 452.935 Da, and a monoisotopic mass of 452.037964 Da .
Synthesis Analysis
This compound can be synthesized from a series of pyrazole-sulfonamide derivatives . The process involves designing and synthesizing the derivatives from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides are then characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Chemical Reactions Analysis
The compound exhibits a wide range of biological activities such as anticancer/antitumor . It shows especially cell selective effect against rat brain tumor cells (C6) . Some of the tested compounds showed promising broad spectrum antitumor activity comparable to the activities of the commonly used anticancer drugs, 5-fluorouracil and cisplatin .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Agents
Research on similar sulfonamide derivatives has shown potential antibacterial and antimicrobial applications. Compounds synthesized with similar structures have been evaluated for their activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, sulfonamide derivatives synthesized for their antibacterial activity have demonstrated moderate to good efficacy against these bacteria strains, highlighting their potential in developing new antibacterial agents (Desai et al., 2008). Similarly, novel sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds have been synthesized and evaluated for their antimicrobial activities, showing promising results and suggesting a potential route for the development of new antimicrobial compounds (Hussein, 2018).
Anticancer Research
Compounds with a thiadiazole backbone have been explored for their potential anticancer properties. For example, sulfonamide derivatives have been assessed for their cytotoxic activity against cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29) cells. One study found a compound to be potent against breast cancer cell lines, indicating the potential of these molecules in cancer treatment research (Ghorab et al., 2015).
Chemical Synthesis and Drug Development
The synthesis and pharmacological evaluation of derivatives of thiadiazole have also been a focus of research, aiming to explore their use in drug development. Compounds such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been studied as glutaminase inhibitors, with implications for the treatment of cancer by targeting cancer cell metabolism (Shukla et al., 2012).
Wirkmechanismus
Target of Action
The primary target of this compound is the enzyme glutaminase (GLS) . GLS plays a crucial role in the metabolism of glutamine, a process that is particularly important in triple-negative breast cancer (TNBC) cells .
Mode of Action
The compound acts as a GLS inhibitor . By inhibiting the activity of GLS, it disrupts the metabolic pathway of glutamine, thereby reducing the production of glutathione (GSH) . This amplifies the photodynamic effect of Chlorin e6 (Ce6), another component of the treatment .
Biochemical Pathways
The compound affects the glutamine metabolic pathway . Glutamine can be hydrolyzed by GLS into glutamate, which is then used to synthesize GSH . GSH is an important downstream product of the glutamine metabolic pathway that promotes the proliferation of TNBC . By inhibiting GLS, the compound disrupts this pathway, reducing GSH production and thereby inhibiting TNBC proliferation .
Pharmacokinetics
The compound is part of a self-assembled nanoparticle platform (bch nps), which also includes the photosensitizer ce6 and human serum albumin (hsa) as a shell . This platform is designed to effectively coordinate the intervention in glutamine metabolism for the treatment of TNBC .
Result of Action
The compound’s action results in the effective eradication of TNBC tumors and the inhibition of tumor metastasis .
Action Environment
The compound’s effectiveness may be influenced by factors such as the presence of light (for the photodynamic effect of ce6) and the metabolic state of the cancer cells .
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4S2/c1-2-17-21-22-18(28-17)23-29(25,26)15-9-5-13(6-10-15)20-16(24)11-27-14-7-3-12(19)4-8-14/h3-10H,2,11H2,1H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUGLLYKORMMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2460756.png)

![6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2460761.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2460764.png)

![8-chloro-2-(6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2460766.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B2460768.png)
![3-(2-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2460770.png)
![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2460772.png)
